molecular formula C6H9BrO B1383993 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane CAS No. 2031260-82-7

3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane

Cat. No.: B1383993
CAS No.: 2031260-82-7
M. Wt: 177.04 g/mol
InChI Key: YXLRVVOMQKLKPQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-oxabicyclo[310]hexane is a bicyclic compound with a unique structure that includes a bromomethyl group and an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its unique structure and reactivity.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane involves its reactivity due to the presence of the bromomethyl group and the strained bicyclic ring system. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the bicyclic ring system can participate in various cycloaddition reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)bicyclo[3.1.0]hexane: Similar in structure but lacks the oxygen atom in the ring.

    6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane: A closely related compound with similar reactivity.

Uniqueness

3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane is unique due to the presence of both a bromomethyl group and an oxabicyclohexane ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-3-4-1-5-6(2-4)8-5/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLRVVOMQKLKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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